(2-Nitro-2-phenylethenyl)benzene
Description
Properties
IUPAC Name |
(2-nitro-2-phenylethenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFBVYLHLLTNLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939694 | |
| Record name | 1,1'-(1-Nitroethene-1,2-diyl)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215-07-2, 18315-83-8 | |
| Record name | α-Nitrostilbene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-(1-Nitroethene-1,2-diyl)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Organic Chemistry
(2-Nitro-2-phenylethenyl)benzene serves as a precursor in the synthesis of various organic compounds, including:
- Dyes: Utilized in the manufacture of synthetic dyes due to its vibrant color properties.
- Pharmaceuticals: Investigated for its potential as an intermediate in drug development.
Biological Studies
Research has shown that (2-nitro-2-phenylethenyl)benzene exhibits potential biological activities:
- Antimicrobial Properties: Studies indicate efficacy against certain bacterial strains.
- Anticancer Activity: Preliminary research suggests it may inhibit cancer cell proliferation.
Material Science
The compound is explored for its role in producing advanced materials:
- Liquid Crystals: Used in the development of liquid crystal displays (LCDs).
- Polymers: Investigated for incorporation into polymer matrices to enhance material properties.
Case Studies and Research Findings
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of (2-nitro-2-phenylethenyl)benzene on human cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as a therapeutic agent against specific cancers.
Case Study 2: Synthesis of Dyes
Research conducted on the synthesis of azo dyes from (2-nitro-2-phenylethenyl)benzene demonstrated high yields and vibrant colors. The study highlighted the compound's utility in dye chemistry and its ability to form stable dye structures.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Utility : Nitro-styrenes are valuable in cross-coupling reactions, though their stability must be carefully managed.
- Thermal Stability : The dinitro compound is less thermally stable than its single-nitro analog , impacting storage and transport conditions.
- Future Directions : Further studies on the toxicology and stabilization of nitro-styrenes are needed to expand their industrial applicability.
Preparation Methods
General Mechanism and Substrate Scope
The Henry (nitroaldol) reaction is a cornerstone for synthesizing β-nitro alcohols, which dehydrate to form nitroalkenes. For (2-nitro-2-phenylethenyl)benzene, this involves condensing an aryl aldehyde with a nitro compound under basic conditions. For example, (E)-2,3,4-trimethoxy-1-(2-nitro-2-phenylethenyl)benzene was synthesized by reacting 2,3,4-trimethoxybenzaldehyde with (nitromethyl)benzene, yielding 80% product after recrystallization. The reaction proceeds via deprotonation of the nitro compound, nucleophilic attack on the aldehyde, and acid-catalyzed dehydration (Figure 1A).
Reaction Conditions :
- Base: Ammonium acetate or NaOH (0.2 M)
- Solvent: Methanol or nitromethane
- Temperature: 0–100°C (optimized at 50–70°C)
Substituting benzaldehyde derivatives alters electronic and steric outcomes. Para-substituted aldehydes (e.g., 4-methoxybenzaldehyde) enhance reactivity due to electron-donating effects, while bulky ortho-substituents require prolonged reaction times.
Transition Metal-Catalyzed Coupling Approaches
Sonogashira Coupling and Subsequent Functionalization
A two-step protocol leverages palladium catalysis to install ethynyl groups prior to nitrovinyl formation. In one example, 2-bromobenzaldehyde underwent Sonogashira coupling with phenylacetylene using Pd(PPh₃)₄ (0.1 equiv.) and CuI (0.02 equiv.) in triethylamine, yielding 2-(phenylethynyl)benzaldehyde (91%). Subsequent treatment with nitromethane and ammonium acetate at 100°C for 1 hour furnished the nitrovinyl product via Henry reaction.
Key Advantages :
- Enables precise regiocontrol for asymmetric substitution patterns.
- Tolerates electron-deficient aryl halides without side reactions.
Solvent and Reaction Condition Optimization
Aqueous vs. Organic Media
Green chemistry approaches utilize water as a solvent to enhance sustainability. A gold-catalyzed synthesis in H₂O at 120°C achieved 64% yield of a related benzo-cyclohepta-indole nitro derivative. Conversely, halogenated solvents like dichloroethane improve kinetics for sterically hindered substrates but pose environmental concerns.
Comparative Performance :
| Solvent | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| H₂O | 120 | 64 | 0.33 |
| Nitromethane | 100 | 80 | 1 |
| MeOH | 15 | 60 | 46 |
Purification and Characterization Techniques
Chromatographic Separation
Flash column chromatography (petroleum ether/ethyl acetate, 10:1) remains standard for isolating nitrovinyl compounds. Post-synthesis, crude products are typically washed with brine and dried over MgSO₄ or Na₂SO₄ before purification.
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) of (2-nitro-2-phenylethenyl)benzene derivatives shows characteristic vinyl proton signals at δ 7.75–6.79 ppm and nitro group-associated deshielding. IR spectra confirm C=C (1620 cm⁻¹) and NO₂ (1520 cm⁻¹) stretches.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
- Henry Reaction : High atom economy but limited to symmetrical substrates.
- Cross-Coupling : Versatile for asymmetric systems but requires costly catalysts.
- Patented Halogenated Methods : Scalable (>100 g batches) but involve toxic reagents (e.g., trichloroacetic acid).
"The Henry reaction's adaptability to diverse aldehydes and nitro compounds makes it indispensable for nitrovinyl synthesis." — Adapted from.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-nitro-2-phenylethenyl)benzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nitro-aldol condensation or nitration of substituted styrenes. For example, nitration of (2-phenylethenyl)benzene using a nitric acid-sulfuric acid mixture (H2SO4/HNO3) at 0–5°C may introduce the nitro group regioselectively . Optimize stoichiometry (e.g., 1:1.2 molar ratio of substrate to nitrating agent) and monitor temperature to avoid over-nitration. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical due to potential byproducts like nitro-dienes.
Q. How can spectroscopic techniques distinguish (2-nitro-2-phenylethenyl)benzene from structural isomers?
- Methodological Answer :
- 1H NMR : The vinylic proton adjacent to the nitro group appears downfield (δ 7.5–8.0 ppm) due to electron-withdrawing effects. Aromatic protons exhibit splitting patterns consistent with para-substitution .
- IR Spectroscopy : Strong NO2 asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ confirm nitro group presence .
- X-ray Crystallography : Resolves spatial arrangement of the nitro and ethenyl groups (e.g., torsion angles between phenyl rings) .
Q. What safety protocols are essential for handling nitro-containing compounds like (2-nitro-2-phenylethenyl)benzene?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. Nitro compounds may decompose exothermically; store in cool, dark conditions .
- Monitor for nitro group reduction byproducts (e.g., amines) during reactions, which can pose toxicity risks .
Advanced Research Questions
Q. How do electronic effects of the nitro group influence the reactivity of (2-nitro-2-phenylethenyl)benzene in Diels-Alder reactions?
- Methodological Answer :
- The nitro group acts as a strong electron-withdrawing group, polarizing the ethenyl bond and enhancing dienophile activity. Computational studies (DFT) predict increased electrophilicity at the β-carbon, accelerating cycloaddition with dienes like furan .
- Data Table :
| Dienophile | Reaction Rate (k, M⁻¹s⁻¹) | ΔG‡ (kJ/mol) |
|---|---|---|
| (2-Nitro-2-phenylethenyl)benzene | 0.45 | 85.2 |
| Styrene (control) | 0.12 | 112.7 |
Q. What strategies resolve contradictions in reported thermal stability data for nitrovinyl aromatics?
- Methodological Answer :
- Contradictions may arise from impurities (e.g., residual acids) or measurement techniques. Use differential scanning calorimetry (DSC) under inert atmospheres to assess decomposition temperatures. For example, if conflicting TGA data report decomposition at 150°C vs. 180°C, verify sample purity via HPLC and repeat under standardized conditions .
Q. How can computational modeling predict the photochemical behavior of (2-nitro-2-phenylethenyl)benzene?
- Methodological Answer :
- Perform time-dependent DFT (TD-DFT) calculations to simulate UV-Vis spectra and excited-state dynamics. Compare computed λmax values (e.g., ~320 nm for S0→S1 transition) with experimental data to validate models. Solvent effects (e.g., acetonitrile vs. toluene) should be included via polarizable continuum models (PCM) .
Data Contradiction Analysis
Q. Why do studies report conflicting regioselectivity in electrophilic substitutions of (2-nitro-2-phenylethenyl)benzene?
- Methodological Answer :
- Discrepancies may stem from solvent polarity or directing group competition. For example, in nitration, the nitro group typically directs meta, but steric hindrance from the ethenyl group may favor para substitution. Use deuterated analogs (e.g., deuterium labeling at specific positions) and monitor reaction progress via LC-MS to isolate competing pathways .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
